molecular formula C20H20ClNO3S2 B2746714 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2210141-31-2

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2746714
CAS No.: 2210141-31-2
M. Wt: 421.95
InChI Key: JHQISDGVZWISRA-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO3S2 and its molecular weight is 421.95. The purity is usually 95%.
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Scientific Research Applications

Overview

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, due to its complex structure and properties, may have a range of applications in scientific research. Although direct studies on this specific compound are limited, insights can be drawn from research on similar compounds, such as hydroxycinnamic acids, chlorophenols, and chlorogenic acids, which share structural or functional groups.

Antioxidant Properties

Hydroxycinnamic acids, including compounds like caffeic acid and chlorogenic acid, exhibit potent antioxidant activities in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010). These compounds demonstrate their antioxidant ability by scavenging various radicals and acting as chain-breaking antioxidants. Given the structural similarities, this compound might also possess antioxidant properties that could be relevant in reducing oxidative stress and potentially contributing to disease risk reduction.

Environmental Persistence and Toxicity

Chlorophenols, including triclosan and its by-products, are noted for their environmental persistence and potential toxicity. These compounds can accumulate in fatty tissues and have been found in various environmental samples, posing risks to aquatic organisms and potentially to human health due to their endocrine-disrupting properties (Bedoux et al., 2012). Research on compounds like this compound may focus on assessing their environmental fate, degradation pathways, and ecotoxicological impacts to ensure safe application and minimize adverse environmental effects.

Potential Pharmacological Applications

Chlorogenic acid, a phenolic compound, has demonstrated a range of health-promoting properties, including anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017). These activities suggest a potential for this compound in pharmacological research, particularly in exploring novel treatments for metabolic syndrome and related disorders. Further studies could aim at understanding its mechanisms of action, bioavailability, and therapeutic efficacy.

Biodegradation and Environmental Remediation

The widespread use of phenoxyacetic acid herbicides and chlorophenols has raised concerns regarding their environmental impact and the development of resistant bacterial strains. Research into microbial degradation of these compounds is crucial for developing effective bioremediation strategies to mitigate their presence in the environment (Magnoli et al., 2020). Studies on this compound could explore microbial pathways capable of degrading this compound, contributing to safer environmental practices and reducing the risk of contamination.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S2/c1-20(2,25-15-5-3-14(21)4-6-15)19(24)22-11-16(23)18-8-7-17(27-18)13-9-10-26-12-13/h3-10,12,16,23H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQISDGVZWISRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.